1-Acetyl-4-(trifluoromethyl)indoline-5-carbonitrile
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Overview
Description
1-Acetyl-4-(trifluoromethyl)indoline-5-carbonitrile is a chemical compound with the molecular formula C12H9F3N2O and a molecular weight of 254.21 g/mol . This compound is part of the indoline family, which is known for its diverse biological activities and applications in various fields such as chemistry, biology, and medicine .
Preparation Methods
The synthesis of 1-Acetyl-4-(trifluoromethyl)indoline-5-carbonitrile typically involves the reaction of indoline derivatives with acetylating agents and trifluoromethylating reagents. One common synthetic route includes the following steps:
Starting Material: Indoline derivative.
Acetylation: The indoline derivative is acetylated using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.
Trifluoromethylation: The acetylated indoline is then reacted with a trifluoromethylating reagent such as trifluoromethyl iodide (CF3I) in the presence of a catalyst like copper(I) iodide (CuI).
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
1-Acetyl-4-(trifluoromethyl)indoline-5-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield reduced derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane (DCM) or tetrahydrofuran (THF), and catalysts such as palladium on carbon (Pd/C) or copper(I) iodide (CuI). Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Acetyl-4-(trifluoromethyl)indoline-5-carbonitrile has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Mechanism of Action
The mechanism of action of 1-Acetyl-4-(trifluoromethyl)indoline-5-carbonitrile involves its interaction with specific molecular targets and pathways. The compound’s biological activities are attributed to its ability to bind to and modulate the activity of various enzymes and receptors. For example, it may inhibit the activity of certain enzymes involved in viral replication or cancer cell proliferation, leading to its antiviral or anticancer effects .
Comparison with Similar Compounds
1-Acetyl-4-(trifluoromethyl)indoline-5-carbonitrile can be compared with other indoline derivatives, such as:
1-Acetylindoline: Lacks the trifluoromethyl and nitrile groups, resulting in different chemical and biological properties.
4-(Trifluoromethyl)indoline-5-carbonitrile: Lacks the acetyl group, which affects its reactivity and biological activity.
1-Acetyl-4-(methyl)indoline-5-carbonitrile: The trifluoromethyl group is replaced by a methyl group, leading to different chemical behavior and biological effects.
The presence of the trifluoromethyl and nitrile groups in this compound imparts unique properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C12H9F3N2O |
---|---|
Molecular Weight |
254.21 g/mol |
IUPAC Name |
1-acetyl-4-(trifluoromethyl)-2,3-dihydroindole-5-carbonitrile |
InChI |
InChI=1S/C12H9F3N2O/c1-7(18)17-5-4-9-10(17)3-2-8(6-16)11(9)12(13,14)15/h2-3H,4-5H2,1H3 |
InChI Key |
YBIKOMJHGXMMBN-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1CCC2=C1C=CC(=C2C(F)(F)F)C#N |
Origin of Product |
United States |
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